Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a synthetic organic compound featuring a fused benzochromen system linked to a substituted furan ester. Key structural attributes include:
- Benzochromen core: A partially saturated 7,8,9,10-tetrahydrobenzo[c]chromen moiety with a methyl group at position 4 and a ketone at position 4.
- Furan ester: A 5-methyl-substituted furan ring connected via an oxymethyl bridge to the benzochromen system.
- Molecular formula: C₃₃H₃₂O₇ (inferred from analogous structures in –7), though exact data may vary based on substituent configurations.
Properties
IUPAC Name |
methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12-18(26-11-14-10-19(22(24)25-3)27-13(14)2)9-8-16-15-6-4-5-7-17(15)21(23)28-20(12)16/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFJBAUIOHKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(OC(=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a furan ring and a benzochromene moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research has indicated that derivatives of furan compounds often exhibit significant anticancer properties. A study focusing on related furan derivatives found that certain compounds demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2. The most potent derivative had an IC50 value of 62.37 µg/mL against HeLa cells .
Table 1: Cytotoxicity of Furan Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative A | HeLa | 62.37 |
| Derivative B | HepG2 | 75.00 |
| Derivative C | Vero | 80.00 |
Antibacterial Activity
This compound has also been studied for its antibacterial properties. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be as low as 1.00 µg/mL, indicating strong antibacterial activity .
Table 2: Antibacterial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | 10.00 |
| Pseudomonas aeruginosa | 15.00 |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the furan and benzochromene moieties may interact with cellular targets involved in cell proliferation and apoptosis pathways.
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Mechanism : The antibacterial effects may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various furan derivatives that included this compound. The study demonstrated that modifications to the furan ring significantly influenced both cytotoxicity and antibacterial activity .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Design : The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for drug delivery systems, particularly for hydrophobic active ingredients .
- Environmental Impact : Structural comparisons highlight the need to assess the persistence of benzochromen derivatives in indoor environments, where surface-adsorbed EPFRs may contribute to oxidative stress .
- Synthetic Chemistry : Differences in substituent effects (e.g., hexyl vs. methyl groups) underscore the importance of rational design in tuning molecular properties for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
